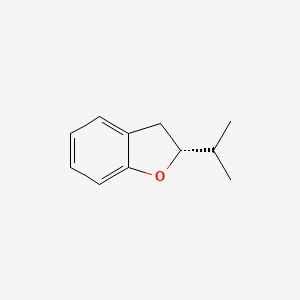

(R)-2-Isopropyl-2,3-dihydrobenzofuran

Description

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(2R)-2-propan-2-yl-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C11H14O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-6,8,11H,7H2,1-2H3/t11-/m1/s1 |

InChI Key |

QKFFZNPEDJETGC-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC2=CC=CC=C2O1 |

Canonical SMILES |

CC(C)C1CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Isopropyl-2,3-dihydrobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-isopropylphenol, using an acid catalyst. The reaction conditions typically include:

Catalyst: Acidic catalysts like sulfuric acid or hydrochloric acid.

Temperature: Elevated temperatures around 100-150°C.

Solvent: Solvents like toluene or dichloromethane.

Another method involves the reduction of 2-isopropylbenzofuran using hydrogenation techniques. This process requires:

Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2).

Hydrogen Source: Molecular hydrogen (H2).

Temperature and Pressure: Moderate temperatures (25-50°C) and pressures (1-5 atm).

Industrial Production Methods

Industrial production of ®-2-Isopropyl-2,3-dihydrobenzofuran may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-Isopropyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further hydrogenate the furan ring, converting it into a fully saturated ring system.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring, such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Molecular hydrogen (H2) with catalysts like Pd/C or PtO2.

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X).

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Fully saturated ring systems.

Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

®-2-Isopropyl-2,3-dihydrobenzofuran has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for its chiral properties which can lead to enantioselective interactions with biological targets.

Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-2-Isopropyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The 2,3-dihydrobenzofuran core is shared among analogs, but substituent variations critically influence electronic, steric, and conformational properties:

| Compound | Substituents | Key Structural Features |

|---|---|---|

| (R)-2-Isopropyl-2,3-dihydrobenzofuran | 2-isopropyl | Chiral center at C-2; moderate steric bulk from isopropyl group. |

| 2,2-Dimethyl-2,3-dihydrobenzofuran | 2,2-dimethyl | Rigid, non-chiral scaffold; reduced flexibility due to geminal dimethyl groups. |

| 2-Carbethoxy-2,3-dihydrobenzofuran | 2-carbethoxy | Electron-withdrawing carbethoxy group; potential for further functionalization. |

| 2-Carboxy-6-methoxy-2,3-dihydrobenzofuran | 2-carboxy, 6-methoxy | Polar substituents enhance solubility; methoxy group directs regioselective reactions. |

In contrast, 2,2-dimethyl analogs (e.g., from ) exhibit conformational restraint, which may limit adaptability in receptor binding .

Q & A

Basic Research Questions

Q. What are the key stereospecific synthesis strategies for (R)-2-isopropyl-2,3-dihydrobenzofuran derivatives?

- Methodological Answer : The stereochemistry of dihydrobenzofuran derivatives can be controlled using reaction conditions such as alkali-mediated cyclization or enzyme-catalyzed resolution. For example, sodium borohydride reduction of brominated precursors in alkaline conditions favors trans-isomer formation due to thermodynamic stability, while non-alkaline conditions yield cis-isomers via steric approach control . Enzymatic acylation using Pseudomonas cepacia lipase (Amano PS) enables enantioselective resolution of (±)-2-hydroxymethyl derivatives, producing (R)-acetates with high enantiomeric excess (80–99%) .

Q. How can the structural configuration of (R)-2-isopropyl-2,3-dihydrobenzofuran be confirmed experimentally?

- Methodological Answer : X-ray crystallography (space group P-1, Z = 2) combined with DFT-B3LYP/6-311+G(d,p) calculations provides precise structural validation. Intermolecular hydrogen bonds (O–H⋯O, C–H⋯O) stabilize the crystal lattice, while Hirshfeld surface analysis quantifies molecular interactions . NMR spectroscopy is critical for stereochemical assignment: cis isomers exhibit smaller J2,3 coupling constants (3–4 Hz) compared to trans isomers (5–6 Hz), though exceptions exist due to electronegativity effects .

Q. What enzymatic methods are available for enantioselective synthesis of (R)-configured dihydrobenzofurans?

- Methodological Answer : Candida antarctica lipase B catalyzes enantioselective hydrolysis of ester derivatives (e.g., 2-carboxy-6-methoxy-2,3-dihydrobenzofuran esters), achieving enantiomeric excess >80% . For acylation, Pseudomonas cepacia lipase with isopropenyl acetate in acetonitrile selectively acetylates (R)-2-hydroxymethyl derivatives, enabling kinetic resolution .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in dihydrobenzofuran synthesis?

- Methodological Answer :

- Alkali-Mediated Cyclization : Sodium borohydride reduction in aqueous KOH promotes cyclization to thermodynamically stable trans-isomers (e.g., trans-2-isopropyl-3-hydroxy-5-acetyl-2,3-dihydrobenzofuran) via product-development control .

- Non-Alkaline Conditions : Reduction without alkali favors erythro-alcohol intermediates, leading to cis-isomers via backside displacement of bromine by phenolic OH groups .

- Catalytic Asymmetric Synthesis : Cu/SPDO-catalyzed [3+2] cycloaddition enables enantioselective construction of 2-aryl-2,3-dihydrobenzofurans with >90% ee, leveraging chiral ligand control .

Q. How can contradictory NMR coupling constants in dihydrobenzofuran stereoisomers be resolved?

- Methodological Answer : While cis isomers typically show smaller J2,3 values (3–4 Hz), exceptions arise due to stereoelectronic effects. For example, in cis-2-phenyl-3-hydroxy derivatives, the hydroxyl group’s electronegativity alters bond angles, increasing J2,3 to 6 Hz . Computational modeling (DFT) combined with NOESY experiments is recommended to validate stereochemistry when coupling constants are ambiguous .

Q. What computational approaches predict the bioactivity of (R)-2-isopropyl-2,3-dihydrobenzofuran derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM) assess binding affinity to biological targets like mPGES-1 or fungal enzymes. ADMET properties (SwissADME) evaluate drug-likeness, while 3D-QSAR models optimize substituent effects on activity . For example, 5-acetyl derivatives show enhanced antifungal activity due to hydrophobic interactions with target proteins .

Q. How can Pd-mediated coupling reactions functionalize dihydrobenzofuran cores?

- Methodological Answer : 4-Bromo-2,3-dihydrobenzofuran undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to yield 4-substituted derivatives. Heck coupling with alkenes introduces allyl groups, while carbonylative coupling with CO inserts ketone functionalities. Optimize using Pd(PPh3)4 (5 mol%) in THF/Et3N (3:1) at 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.